5-(2-chlorophenyl)-2-methyl-N-(3-pyridyl)-1,3-thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-chlorophenyl)-2-methyl-N-(3-pyridyl)-1,3-thiazole-4-carboxamide is a synthetic organic compound characterized by its unique thiazole ring structure. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-chlorophenyl)-2-methyl-N-(3-pyridyl)-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Chlorophenyl Group: The 2-chlorophenyl group can be introduced via a nucleophilic substitution reaction using 2-chlorobenzyl chloride and a suitable base.
Attachment of the Pyridyl Group: The pyridyl group is often introduced through a coupling reaction, such as the Suzuki-Miyaura cross-coupling, using a pyridylboronic acid and a palladium catalyst.
Formation of the Carboxamide: The final step involves the formation of the carboxamide group through the reaction of the thiazole derivative with an appropriate amine under amide bond-forming conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of robust catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the thiazole ring, converting them into amines or dihydrothiazoles, respectively.
Substitution: The aromatic rings (chlorophenyl and pyridyl) can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are frequently used.
Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or Lewis acids for electrophilic substitution are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides, while reduction of nitro groups can produce corresponding amines.
Scientific Research Applications
5-(2-chlorophenyl)-2-methyl-N-(3-pyridyl)-1,3-thiazole-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-(2-chlorophenyl)-2-methyl-N-(3-pyridyl)-1,3-thiazole-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, it might bind to a specific enzyme’s active site, blocking its activity and thereby affecting a metabolic pathway.
Comparison with Similar Compounds
Similar Compounds
5-(2-chlorophenyl)-2-methyl-1,3-thiazole-4-carboxamide: Lacks the pyridyl group, which may alter its biological activity.
5-(2-chlorophenyl)-2-methyl-N-(4-pyridyl)-1,3-thiazole-4-carboxamide: Similar structure but with the pyridyl group in a different position, potentially affecting its binding affinity and specificity.
5-(2-chlorophenyl)-2-methyl-N-(3-pyridyl)-1,3-thiazole-4-carboxylic acid: The carboxamide group is replaced with a carboxylic acid, which can significantly change its solubility and reactivity.
Uniqueness
The unique combination of the chlorophenyl, methyl, pyridyl, and thiazole groups in 5-(2-chlorophenyl)-2-methyl-N-(3-pyridyl)-1,3-thiazole-4-carboxamide contributes to its distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
Molecular Formula |
C16H12ClN3OS |
---|---|
Molecular Weight |
329.8 g/mol |
IUPAC Name |
5-(2-chlorophenyl)-2-methyl-N-pyridin-3-yl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C16H12ClN3OS/c1-10-19-14(16(21)20-11-5-4-8-18-9-11)15(22-10)12-6-2-3-7-13(12)17/h2-9H,1H3,(H,20,21) |
InChI Key |
ZHNJTONWJUHEMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(S1)C2=CC=CC=C2Cl)C(=O)NC3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.